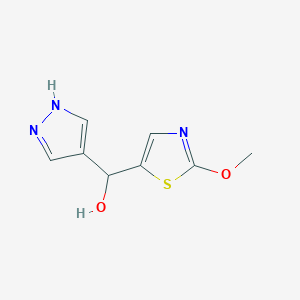
(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol: is a chemical compound with the molecular formula C₈H₉N₃O₂S and a molecular weight of 211.24 g/mol . This compound features a thiazole ring and a pyrazole ring, both of which are heterocyclic structures containing nitrogen and sulfur atoms. The presence of these rings makes the compound interesting for various chemical and biological applications.
Preparation Methods
The synthesis of (2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol involves several steps, typically starting with the formation of the thiazole and pyrazole rings. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of these rings. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol can be compared with other similar compounds, such as:
(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-3-yl)methanol: Similar structure but with a different position of the pyrazole ring.
(2-Methoxy-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol: Similar structure but with a different position of the thiazole ring.
(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
These comparisons highlight the uniqueness of this compound in terms of its specific ring positions and functional groups, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C8H9N3O2S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
(2-methoxy-1,3-thiazol-5-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H9N3O2S/c1-13-8-9-4-6(14-8)7(12)5-2-10-11-3-5/h2-4,7,12H,1H3,(H,10,11) |
InChI Key |
MVFKQCMEKCFRLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(S1)C(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-(2,4,6-Trichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13058125.png)
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene](/img/structure/B13058130.png)


![(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate](/img/structure/B13058143.png)
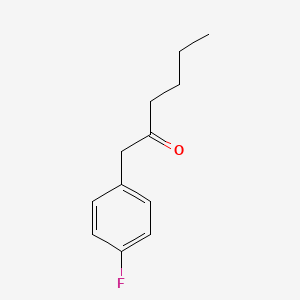
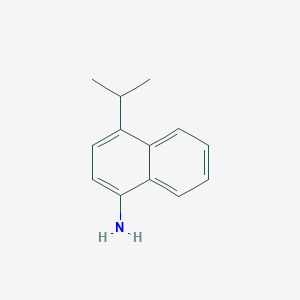
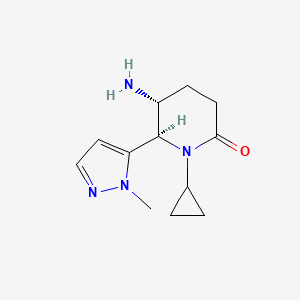
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-(trifluoromethyl)benzoate](/img/structure/B13058157.png)
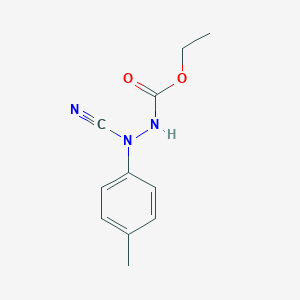
![N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride](/img/structure/B13058171.png)

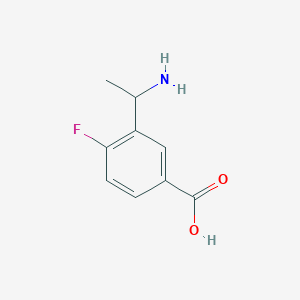
![tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058183.png)
